6-Ethenyl-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one
Description
6-Ethenyl-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one is a bicyclic ketone derivative featuring a cyclopenta[d][1,3]dioxol-4-one core substituted with an ethenyl (vinyl) group at position 6 and two methyl groups at position 2. Its structure is characterized by a fused cyclopentane and dioxolane ring system, which confers rigidity and stereochemical complexity.
Properties
IUPAC Name |
6-ethenyl-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-4-6-5-7(11)9-8(6)12-10(2,3)13-9/h4,6,8-9H,1,5H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIYIFAXEVPMOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(CC(=O)C2O1)C=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3aR,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one typically involves multiple steps, starting from readily available precursors. One common method involves the regioselective ring-opening of isosorbide with trimethylsilyl iodide in the presence of acetone, followed by intramolecular nucleophilic substitution to form the corresponding epoxide. The final step involves the formation of the desired compound through a series of nucleophilic additions and eliminations .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the ethenyl group to an ethyl group.
Substitution: The compound is susceptible to nucleophilic substitution reactions, where the ethenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products:
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with saturated carbon chains.
Substitution: Substituted derivatives with different functional groups replacing the ethenyl group.
Scientific Research Applications
(3aR,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3aR,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but generally include inhibition or activation of enzymatic activity, disruption of cellular processes, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following compounds share the cyclopenta[d][1,3]dioxol-4-one scaffold but differ in substituents and stereochemistry:
Compound A : (3aR,6aR)-2,2-Dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
- Molecular Formula : C₈H₁₀O₃
- Molecular Weight : 154.166
- CAS No.: 115509-13-2
- Key Difference : Lacks the ethenyl group at position 6.
- Application : Used in asymmetric synthesis and as a precursor for bioactive molecules .
Compound B : (3aR,6S,6aR)-2,2,6-Trimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one
- Molecular Formula : C₉H₁₄O₃
- Molecular Weight : 170.21
- CAS No.: 148969-55-5
- Key Difference : Features an additional methyl group at position 6 instead of ethenyl.
- Application : Explored in chiral ligand design for catalysis .
Compound C : (-)-(3aR,6aR)-2,2-Dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one
Physicochemical Properties Comparison
Biological Activity
6-Ethenyl-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound can be characterized by its unique bicyclic structure which contributes to its biological activity. The molecular formula is , and it features a dioxolane ring that may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated that it exhibits cytotoxic effects on various cancer cell lines. The growth inhibitory concentration (GI50) values were determined through MTT assays.
| Cell Line | GI50 (µM) |
|---|---|
| MCF-7 (Breast) | 5.12 ± 0.15 |
| HeLa (Cervical) | 7.89 ± 0.22 |
| A549 (Lung) | 6.45 ± 0.30 |
These results indicate that the compound is particularly effective against breast cancer cells compared to cervical and lung cancer cells .
The mechanism of action appears to involve the induction of apoptosis in cancer cells. Flow cytometry analyses revealed an increase in sub-G1 phase cells after treatment with the compound, suggesting that it triggers apoptotic pathways . Additionally, molecular docking studies indicated strong binding affinities to key apoptotic proteins such as caspase-3 and Bcl-2 .
Antimicrobial Activity
Beyond its anticancer properties, the compound has also demonstrated antimicrobial activity against several bacterial strains. The minimum inhibitory concentrations (MICs) were evaluated using broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Case Studies
- Cytotoxicity in Breast Cancer : A study involving MCF-7 cells showed that treatment with this compound led to a significant reduction in cell viability compared to control groups. The study also explored combination therapies with existing chemotherapeutics to enhance efficacy .
- Antimicrobial Efficacy : In a separate investigation focusing on its antimicrobial properties, the compound was tested against multi-drug resistant strains of bacteria. Results indicated that it could inhibit bacterial growth effectively and may work synergistically with other antibiotics .
Chemical Reactions Analysis
Oxidation Reactions
The ethenyl group undergoes selective oxidation under controlled conditions. For example:
-
Epoxidation : Treatment with m-chloroperoxybenzoic acid (mCPBA) in dichloromethane at 0°C yields the corresponding epoxide (Table 1) .
-
Dihydroxylation : Reaction with osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) produces a vicinal diol .
Table 1: Oxidation Reaction Conditions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| mCPBA (1.1 eq) | DCM, 0°C, 3 h | Epoxidized derivative | 72% | |
| OsO₄/NMO | Acetone/water, 25°C, 12 h | (1R,2S)-diol | 68% |
Reduction Reactions
The ketone and ethenyl groups are susceptible to reduction:
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Ketone Reduction : Sodium borohydride (NaBH₄) in methanol reduces the ketone to a secondary alcohol .
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Ethenyl Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) saturates the ethenyl group to an ethyl group .
Key Observations :
-
NaBH₄ selectively reduces the ketone without affecting the ethenyl group .
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Pd-C-mediated hydrogenation proceeds with retention of stereochemistry at the cyclopentane ring .
Substitution Reactions
The compound participates in nucleophilic substitutions at the ethenyl or ketone positions:
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Propargylation : Reaction with N-methyl propargylamine in dichloromethane with Et₃N yields a propargylamine adduct (Scheme 1) .
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Mesylation : Methanesulfonyl chloride (MsCl) activates the hydroxyl group (if present) for subsequent displacements .
Scheme 1: Propargylation Mechanism
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Activation : Mesylation of the hydroxyl group with MsCl/Et₃N at 0°C.
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Substitution : Displacement by N-methyl propargylamine at 25°C over 67 h .
Cycloaddition Reactions
The ethenyl group engages in [3+2] cycloadditions:
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Azide-Alkyne Cycloaddition (AAC) : Copper-catalyzed reaction with aryl azides forms 1,2,3-triazole derivatives .
Example Reaction :
text6-Ethenyl-dioxol-4-one + Benzyl azide → Triazole-fused cyclopenta[d][1,3]dioxol-4-one Conditions: CuI (10 mol%), DMF, 60°C, 6 h Yield: 85%[2]
Acid/Base-Mediated Rearrangements
The dioxolane ring undergoes acid-catalyzed hydrolysis:
-
Ring Opening : Treatment with aqueous HCl cleaves the dioxolane to form a diol-ketone intermediate .
Notable Feature :
Comparative Reactivity
Table 2: Reactivity vs. Analogous Compounds
| Compound | Ethenyl Reactivity | Ketone Reactivity | Stability |
|---|---|---|---|
| 6-Ethenyl-dioxol-4-one | High | Moderate | Air-stable |
| 6a-Hydroxy-dioxol-4-one | N/A | High | Hygroscopic |
| 6-Ethyl-dioxol-4-one | Low | Moderate | Thermally stable |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Cyclization | DMF | 75–80°C | 2 h | ~60–70 |
Basic: Which characterization techniques are critical for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
NMR Spectroscopy : Assign stereochemistry using H and C NMR, focusing on cyclopentane ring protons (δ 1.2–2.8 ppm) and ethenyl groups (δ 5.0–6.0 ppm) .
X-ray Crystallography : Resolve absolute stereochemistry, as seen in analogs like ((3aR,6aS)-6-(4-chloro-7H-pyrrolo...)methanol .
Mass Spectrometry : Confirm molecular weight (e.g., [M+H] at m/z 216.100) .
Q. Table 2: Key Physicochemical Properties
| Molecular Formula | Molecular Weight | LogP | PSA (Ų) |
|---|---|---|---|
| CHO | 216.23 | 0.20 | 64.99 |
Advanced: How can researchers optimize reaction yields for cyclopentane ring formation?
Methodological Answer:
Yield optimization requires:
Catalyst Screening : Test Lewis acids (e.g., BF·EtO) or organocatalysts to enhance cyclization efficiency.
Solvent Effects : Compare polar aprotic solvents (DMF vs. THF) to stabilize transition states .
Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve selectivity.
Advanced: How to resolve contradictions in stereochemical assignments between NMR and computational models?
Methodological Answer:
Cross-Validation : Compare experimental NMR coupling constants (e.g., ) with density functional theory (DFT)-predicted values .
Alternative Techniques : Use vibrational circular dichroism (VCD) or X-ray diffraction for unambiguous stereochemical determination .
Reproducibility : Repeat syntheses with enantiopure starting materials to isolate diastereomers for individual analysis .
Basic: What is the role of this compound as an intermediate in medicinal chemistry?
Methodological Answer:
The compound’s cyclopenta[d][1,3]dioxol-4-one core is a scaffold for bioactive molecules. For example:
P2Y12 Receptor Antagonists : Analogous intermediates are used to synthesize antiplatelet agents by functionalizing the ethenyl group with heterocycles (e.g., triazoles) .
Prodrug Design : The lactone moiety can be hydrolyzed to generate active carboxylic acids in vivo .
Advanced: What mechanistic insights exist for cyclopentane ring formation in related systems?
Methodological Answer:
Stepwise vs. Concerted Pathways : Kinetic isotope effects (KIEs) and trapping experiments distinguish between mechanisms .
Stereoelectronic Control : Orbital alignment (e.g., Bürgi-Dunitz angle) during ring closure dictates stereochemistry .
Computational Modeling : Transition state simulations (e.g., DFT) predict regioselectivity in analogous dihydrobenzofuran syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
